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Compound of Interest

Compound Name: Fmoc-Orn(Dde)-OH

Cat. No.: B557038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathway for Nα-(9-

Fluorenylmethoxycarbonyl)-Nδ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-ornithine

(Fmoc-Orn(Dde)-OH), a critical building block in modern solid-phase peptide synthesis

(SPPS). The orthogonal protection strategy afforded by the Fmoc and Dde groups allows for

the selective deprotection and modification of the ornithine side chain, enabling the synthesis of

complex peptides, including branched, cyclic, and labeled structures.

Introduction to Orthogonal Protection in Peptide
Synthesis
The synthesis of peptides with intricate architectures relies on the principle of orthogonal

protection. This strategy employs protecting groups that can be removed under distinct

chemical conditions, allowing for the selective manipulation of specific functional groups within

a growing peptide chain. The Fmoc/Dde pair is a prime example of such orthogonality. The

Fmoc group, protecting the α-amino group, is labile to basic conditions (e.g., piperidine), while

the Dde group, protecting the δ-amino group of the ornithine side chain, is stable to base but

can be selectively cleaved using hydrazine or, more orthogonally, hydroxylamine.[1] This

differential reactivity is fundamental to the utility of Fmoc-Orn(Dde)-OH in advanced peptide

chemistry.
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The synthesis of Fmoc-Orn(Dde)-OH is a two-step process commencing with commercially

available L-ornithine. The first step involves the selective protection of the δ-amino group with

the Dde protecting group. The subsequent step is the protection of the α-amino group of the

resulting Nδ-Dde-L-ornithine with the Fmoc group.

L-Ornithine

Step 1: Selective Nδ-Dde Protection

2-Acetyldimedone (Dde-OH)

Nδ-Dde-L-ornithine

Step 2: Nα-Fmoc Protection

Fmoc-OSu

Fmoc-Orn(Dde)-OH

Click to download full resolution via product page

Figure 1: Overall synthesis workflow for Fmoc-Orn(Dde)-OH.

Experimental Protocols
Step 1: Synthesis of Nδ-(1-(4,4-dimethyl-2,6-
dioxocyclohex-1-ylidene)ethyl)-L-ornithine (Nδ-Dde-L-
ornithine)
This procedure is adapted from a general method for the N-Dde protection of amino acids.

Materials:
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L-Ornithine hydrochloride

2-Acetyldimedone (Dde-OH)

Triethylamine (TEA)

Ethanol

Ethyl acetate

5% HCl solution

Magnesium sulfate (MgSO₄)

Diethyl ether

Procedure:

To a suspension of L-ornithine hydrochloride (1 equivalent) and 2-acetyldimedone (1.1

equivalents) in ethanol, add triethylamine (2.2 equivalents).

Reflux the reaction mixture under an inert atmosphere for 18-24 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

After completion, remove the solvent in vacuo.

Dissolve the residue in ethyl acetate and wash with a 5% HCl solution three times.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a solid.

Triturate the solid with diethyl ether to afford the purified Nδ-Dde-L-ornithine.

Step 2: Synthesis of Nα-Fmoc-Nδ-(1-(4,4-dimethyl-2,6-
dioxocyclohex-1-ylidene)ethyl)-L-ornithine (Fmoc-
Orn(Dde)-OH)
This procedure is a general method for the Fmoc protection of an amino acid using Fmoc-OSu.
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Materials:

Nδ-Dde-L-ornithine

9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

Sodium bicarbonate (NaHCO₃)

Acetone

Water

Diethyl ether

1 M HCl solution

Procedure:

Dissolve Nδ-Dde-L-ornithine (1 equivalent) in a 10% aqueous sodium bicarbonate solution.

Add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise to the ornithine solution

while stirring vigorously at room temperature.

Continue stirring for 4-6 hours. Monitor the reaction by TLC.

After the reaction is complete, remove the acetone under reduced pressure.

Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and by-

products.

Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the product to precipitate.

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield

Fmoc-Orn(Dde)-OH.

Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final

product.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number Typical Purity

L-Ornithine HCl C₅H₁₃ClN₂O₂ 168.62 3184-13-2 ≥98%

2-

Acetyldimedone
C₁₀H₁₂O₃ 182.20 563-19-9 ≥98%

Fmoc-OSu C₁₉H₁₅NO₅ 337.33 82911-69-1 ≥99%

Fmoc-Orn(Dde)-

OH
C₃₀H₃₄N₂O₆ 518.60 269062-80-8 ≥98% (HPLC)

Logical Relationships in Orthogonal Deprotection
The utility of Fmoc-Orn(Dde)-OH in SPPS is predicated on the selective removal of the

protecting groups. The following diagram illustrates the deprotection pathways.

Peptide-Resin-Orn(Dde)-Fmoc

20% Piperidine in DMF

α-Amino Deprotection

2% Hydrazine in DMF

Side-Chain & α-Amino Deprotection

Hydroxylamine/Imidazole in NMP

Orthogonal Side-Chain Deprotection

Peptide-Resin-Orn(Dde)-H Peptide-Resin-Orn(H)-H Peptide-Resin-Orn(H)-Fmoc

Click to download full resolution via product page

Figure 2: Orthogonal deprotection pathways for Fmoc-Orn(Dde)-OH.

Standard Fmoc-SPPS cycles utilize piperidine to remove the Fmoc group for chain elongation.

[2] For side-chain modification, the Dde group can be selectively removed with hydrazine or, for

complete orthogonality to the Fmoc group, with a milder solution of hydroxylamine
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hydrochloride and imidazole in NMP.[1] The traditional use of 2% hydrazine in DMF for Dde

removal can also lead to the cleavage of the Fmoc group.[1]

Conclusion
The synthesis of Fmoc-Orn(Dde)-OH provides a valuable tool for peptide chemists, enabling

the creation of complex and modified peptides through an elegant orthogonal protection

strategy. The detailed protocols and understanding of the underlying chemical principles

presented in this guide are intended to support researchers and drug development

professionals in the successful application of this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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